

# A Technical Guide to the Spectroscopic Profile of 4-Penten-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Penten-2-one

Cat. No.: B1216878

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-penten-2-one**, a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

## Spectroscopic Data Summary

The structural elucidation of **4-penten-2-one** is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic and molecular properties. The quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS are summarized in the tables below for clear and easy reference.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants ( $J$ ) indicate the interactions between neighboring protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Penten-2-one**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
5.86	ddt	17.1, 10.3, 6.6	1H	H-4
5.13	dq	17.1, 1.5	1H	H-5 (trans)
5.08	dq	10.3, 1.2	1H	H-5 (cis)
3.17	dt	6.6, 1.4	2H	H-3
2.17	s	-	3H	H-1

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Penten-2-one**

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
207.5	C-2 (C=O)
136.6	C-4 (=CH)
115.5	C-5 (=CH <sub>2</sub> )
48.9	C-3 (-CH <sub>2</sub> -)
29.9	C-1 (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **4-Penten-2-one**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3080	Medium	=C-H stretch (alkene)
2925	Medium	C-H stretch (alkane)
1715	Strong	C=O stretch (ketone)
1645	Medium	C=C stretch (alkene)
995, 920	Strong	=C-H bend (alkene, out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Mass Spectrometry Data for **4-Penten-2-one**

m/z	Relative Intensity (%)	Assignment
84	25	[M] <sup>+</sup> (Molecular Ion)
69	10	[M - CH <sub>3</sub> ] <sup>+</sup>
43	100	[CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)
41	60	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	45	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: A sample of **4-penten-2-one** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-1.0 mL) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 300-500 MHz for  $^1\text{H}$  NMR).
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for full recovery of the magnetization between pulses.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is generally required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the solvent peak or the internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **4-penten-2-one**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

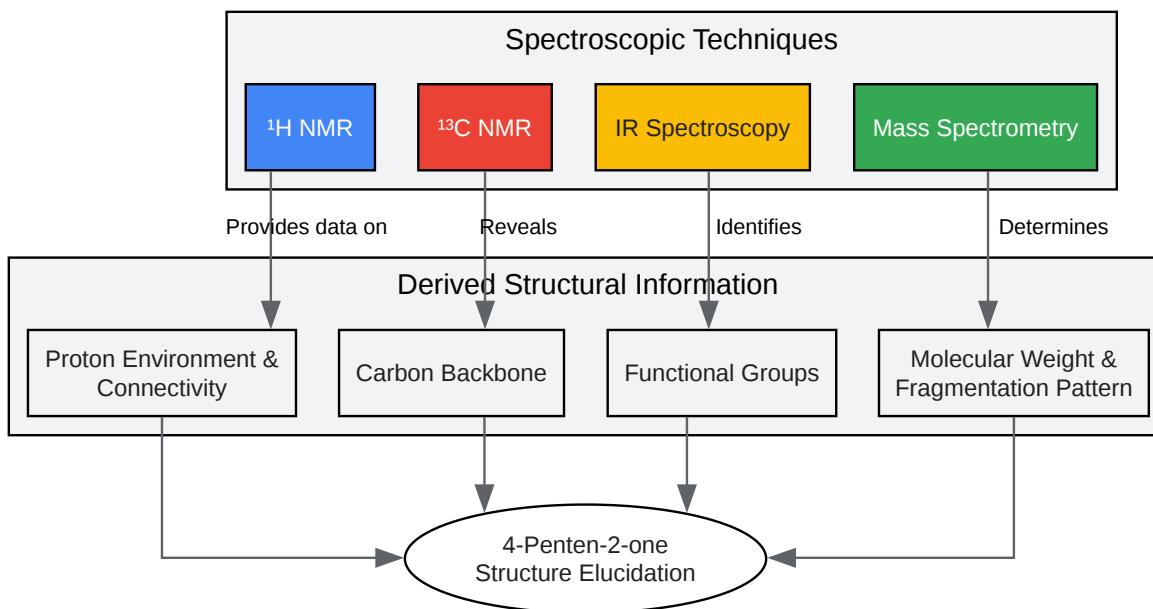
## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or by direct injection.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like **4-penten-2-one**. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific  $m/z$  value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of **4-penten-2-one**.

## Spectroscopic Analysis of 4-Penten-2-one

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Structure Elucidation.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 4-Penten-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216878#4-penten-2-one-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1216878#4-penten-2-one-spectroscopic-data-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)